molecular formula C29H50O B096810 Chondrillast-7-enol CAS No. 18525-35-4

Chondrillast-7-enol

Cat. No.: B096810
CAS No.: 18525-35-4
M. Wt: 414.7 g/mol
InChI Key: YSKVBPGQYRAUQO-XCFYOIDPSA-N
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Description

Chondrillast-7-enol, also known as (3β,24S)-Stigmast-7-en-3-ol, is a naturally occurring steroid compound. It belongs to the class of phytosterols, which are plant-derived sterols structurally similar to cholesterol. This compound is found in various plant species and is known for its potential health benefits, including anti-inflammatory and cholesterol-lowering properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chondrillast-7-enol typically involves the hydrogenation of stigmasterol, a common phytosterol. The process includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Chondrillast-7-enol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chondrillast-7-enol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Chondrillast-7-enol involves its interaction with cell membranes and various molecular targets:

Comparison with Similar Compounds

Chondrillast-7-enol is compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific double bond position and its potent biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21+,22+,23+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKVBPGQYRAUQO-XCFYOIDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415282
Record name Stigmast-7-en-3-ol, (3b,5a,24S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18525-35-4
Record name Stigmast-7-en-3-ol, (3b,5a,24S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chondrillast-7-enol
Reactant of Route 2
Chondrillast-7-enol
Reactant of Route 3
Chondrillast-7-enol
Reactant of Route 4
Chondrillast-7-enol
Reactant of Route 5
Chondrillast-7-enol
Reactant of Route 6
Chondrillast-7-enol

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